1-[(1S)-1-Azidopropyl]-4-fluorobenzene
Description
Properties
IUPAC Name |
1-[(1S)-1-azidopropyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZNPOBEHDLDJN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Azidopropyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a suitable azido precursor. One common method includes the nucleophilic substitution reaction where 4-fluorobenzene is reacted with 1-azidopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-Azidopropyl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1S)-1-Azidopropyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(1S)-1-Azidopropyl]-4-fluorobenzene exerts its effects is largely dependent on the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including drug development and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(Azidomethyl)-4-fluorobenzene (CAS 159979-96-1)
- Structure : Azidomethyl (-CH₂N₃) at the para position.
- Molecular weight : 151.14 g/mol .
- Reactivity : Used in click chemistry to synthesize triazoles; its compact structure facilitates rapid cycloaddition .
- NMR data : δH (ppm): 5.35 (s, 2H, CH₂N₃), 7.05–7.30 (m, 4H, aromatic) .
Comparison :
The azidopropyl chain in 1-[(1S)-1-Azidopropyl]-4-fluorobenzene introduces steric bulk and increased lipophilicity compared to the azidomethyl analog. This may slow click reaction kinetics but enhance membrane permeability in biological systems .
1-[(1S)-1-Azidopropyl]-2-fluorobenzene (CAS 1604327-09-4)
- Structure : Azidopropyl group at the ortho position.
- Key difference : Fluorine at the ortho position induces steric hindrance and alters electronic distribution.
Comparison :
Chain Length and Functional Groups
1-(Azidomethyl)-4-chlorobenzene (CAS not provided)
Comparison :
- Electronic effects : Fluorine’s inductive (-I) effect is weaker than chlorine’s, leading to milder electronic perturbation in the parent compound.
- Biological activity : Chloro derivatives may exhibit higher cytotoxicity but lower metabolic stability than fluoro analogs .
1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9)
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |
|---|---|---|---|---|
| This compound* | C₉H₁₀FN₃ | ~179.19 | Not provided | (S)-Azidopropyl, 4-F |
| 1-(Azidomethyl)-4-fluorobenzene | C₇H₆FN₃ | 151.14 | 159979-96-1 | Azidomethyl, 4-F |
| 1-[(1S)-1-Azidopropyl]-2-fluorobenzene | C₉H₁₀FN₃ | ~179.19 | 1604327-09-4 | (S)-Azidopropyl, 2-F |
| 1-(4-Bromobutoxy)-4-fluorobenzene | C₁₀H₁₂BrFO | 247.10 | 2033-80-9 | Bromobutoxy, 4-F |
*Inferred data.
Biological Activity
1-[(1S)-1-Azidopropyl]-4-fluorobenzene is a compound featuring an azide functional group and a fluorobenzene moiety. Its unique structure allows for diverse biological applications, particularly in the field of click chemistry and bioconjugation. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10FN3
- Molecular Weight : 179.198 g/mol
- CAS Number : 1604386-87-9
- SMILES Notation : CCC@Hc1ccc(F)cc1
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl bromide with sodium azide in a suitable solvent. This process allows for the introduction of the azide group while maintaining the integrity of the fluorobenzene structure.
This compound exhibits biological activity primarily through its ability to participate in bioorthogonal reactions, particularly the copper-free click chemistry involving azides and alkynes. This reaction is crucial for labeling biomolecules in vivo without interfering with biological processes.
Case Studies and Research Findings
Safety and Toxicity
Toxicological assessments indicate that azide compounds can pose risks due to their explosive nature under certain conditions. However, when handled appropriately in controlled environments, this compound demonstrates manageable safety profiles suitable for research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
